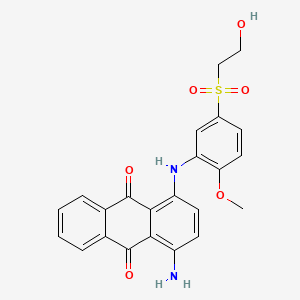
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments. This particular compound is notable for its unique structure, which includes both amino and sulphonyl groups, making it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Functionalization: The anthraquinone is first functionalized with an amino group at the 1-position.
Sulphonylation: The next step involves the introduction of the sulphonyl group. This is achieved by reacting the aminoanthraquinone with a sulphonyl chloride derivative.
Hydroxyethylation: The final step involves the addition of the hydroxyethyl group, which is typically done using ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the sulphonylation and hydroxyethylation steps.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.
Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent marker.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy due to its ability to intercalate with DNA.
Industry: Utilized as a dye in textiles and as a pigment in paints and coatings.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone involves:
Molecular Targets: The compound can intercalate with DNA, disrupting the replication process.
Pathways Involved: It can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone: Known for its unique combination of amino and sulphonyl groups.
1-Amino-4-hydroxyanthraquinone: Lacks the sulphonyl group, making it less versatile in certain reactions.
1-Amino-4-sulphoanthraquinone: Does not have the hydroxyethyl group, limiting its applications in biological studies.
Uniqueness
This compound stands out due to its multifunctional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to intercalate with DNA and induce apoptosis makes it a promising candidate for cancer research.
Propiedades
Número CAS |
79641-29-5 |
|---|---|
Fórmula molecular |
C23H20N2O6S |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
1-amino-4-[5-(2-hydroxyethylsulfonyl)-2-methoxyanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H20N2O6S/c1-31-19-9-6-13(32(29,30)11-10-26)12-18(19)25-17-8-7-16(24)20-21(17)23(28)15-5-3-2-4-14(15)22(20)27/h2-9,12,25-26H,10-11,24H2,1H3 |
Clave InChI |
CNCQCRCJZPZPKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)CCO)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


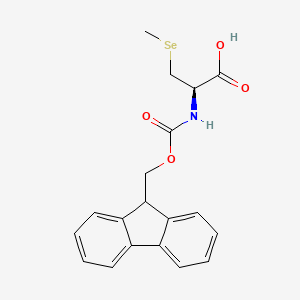
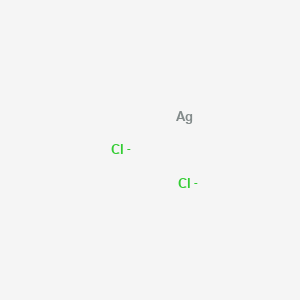


![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
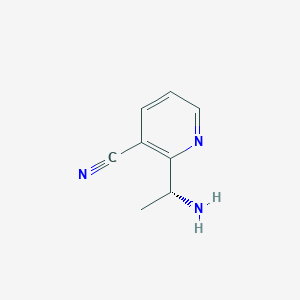

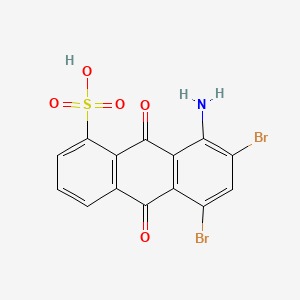


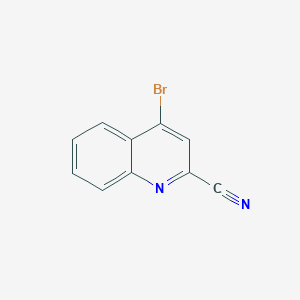
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
